molecular formula C13H11ClFNO2 B2505743 2-CHLORO-4-FLUORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE CAS No. 1428371-94-1

2-CHLORO-4-FLUORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2505743
CAS No.: 1428371-94-1
M. Wt: 267.68
InChI Key: VAQZASFJAHKWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a furan ring attached via an ethyl linker to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzoyl chloride and 3-furyl ethylamine.

    Amidation Reaction: The benzoyl chloride is reacted with 3-furyl ethylamine in the presence of a base such as triethylamine to form the desired benzamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofuran derivatives.

    Amide Bond Formation and Cleavage: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the furan ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzamides, while oxidation of the furan ring can yield furanones.

Scientific Research Applications

2-Chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting various biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of the furan ring.

    2-Chloro-4-fluoro-N-(methyl)benzamide: Similar structure but with a methyl group instead of the furan ring.

    2-Chloro-4-fluoro-N-(2-thienyl)benzamide: Similar structure but with a thiophene ring instead of the furan ring.

Uniqueness

2-Chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2/c14-12-7-10(15)1-2-11(12)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQZASFJAHKWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.